molecular formula C7H4BrClFI B15361508 1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene CAS No. 2091400-93-8

1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene

Cat. No.: B15361508
CAS No.: 2091400-93-8
M. Wt: 349.36 g/mol
InChI Key: XKRKONLQWZQPNW-UHFFFAOYSA-N
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Description

1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene is an organic compound characterized by the presence of bromine, chlorine, fluorine, and iodine atoms on a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene can be synthesized through multiple synthetic routes. One common method involves the halogenation of benzene derivatives. The reaction typically requires the use of halogenating agents such as bromine, chlorine, fluorine, and iodine under controlled conditions to ensure the selective addition of halogens to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These reactions are carried out in reactors designed to handle hazardous chemicals safely. The process involves the careful control of temperature, pressure, and the concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

  • Substitution: Substitution reactions are common, where one of the halogen atoms is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Less halogenated benzene derivatives.

  • Substitution: Halogenated or functionalized benzene derivatives.

Scientific Research Applications

1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is explored for its potential medicinal properties, including its use as a precursor in drug synthesis.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

1-Bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene is unique due to its combination of halogens on the benzene ring. Similar compounds include:

  • 1-Bromo-3-chlorobenzene: Lacks fluorine and iodine atoms.

  • 1-Bromo-2-fluorobenzene: Lacks chlorine and iodine atoms.

  • 1-Bromo-5-(chloromethyl)benzene: Lacks fluorine and iodine atoms.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

2091400-93-8

Molecular Formula

C7H4BrClFI

Molecular Weight

349.36 g/mol

IUPAC Name

1-bromo-5-(chloromethyl)-2-fluoro-3-iodobenzene

InChI

InChI=1S/C7H4BrClFI/c8-5-1-4(3-9)2-6(11)7(5)10/h1-2H,3H2

InChI Key

XKRKONLQWZQPNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)CCl

Origin of Product

United States

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